molecular formula C11H20ClNO2 B1397380 3-Piperidinyl cyclopentanecarboxylate hydrochloride CAS No. 1219972-60-7

3-Piperidinyl cyclopentanecarboxylate hydrochloride

Cat. No.: B1397380
CAS No.: 1219972-60-7
M. Wt: 233.73 g/mol
InChI Key: FSIJAPHSBAGFDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Piperidinyl cyclopentanecarboxylate hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, phenylsilane plays a key role in promoting the formation and reduction of imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3-Piperidinyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include phenylsilane, iron complexes, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Piperidinyl cyclopentanecarboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It has potential therapeutic applications due to its unique chemical structure and properties.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Piperidinyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it can interact with various enzymes and receptors in the body. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Piperidinyl cyclopentanecarboxylate hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions and applications in various fields.

Properties

IUPAC Name

piperidin-3-yl cyclopentanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(9-4-1-2-5-9)14-10-6-3-7-12-8-10;/h9-10,12H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJAPHSBAGFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-60-7
Record name Cyclopentanecarboxylic acid, 3-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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